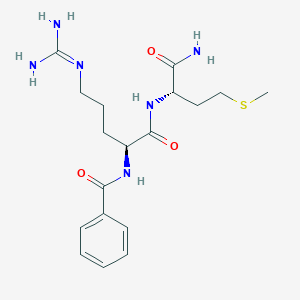

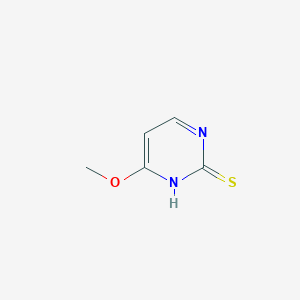

1-(3-メチル-1,2,4-オキサジアゾール-5-イル)エタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles and their derivatives, including 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol, typically involves cyclization reactions of appropriate precursors. For example, one common approach for synthesizing oxadiazole derivatives involves the reaction of hydrazides with carbon disulfide in an alcoholic medium to yield the corresponding oxadiazole. This process highlights the versatility and adaptability of synthesis methods in generating various oxadiazole derivatives with specific functional groups (Salimon et al., 2011).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol, is characterized by X-ray diffraction techniques. These analyses reveal critical features such as intramolecular hydrogen bonding, which plays a significant role in the stabilization of the molecular structure and influences the compound's reactivity and physical properties. For instance, the energetic compound 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine, a related oxadiazole derivative, demonstrated the presence of bifurcated intramolecular hydrogen bonds, showcasing the complex structural attributes these molecules can possess (Zelenin et al., 1997).

Chemical Reactions and Properties

Oxadiazole compounds undergo various chemical reactions, reflecting their rich chemistry and potential for diverse applications. The photolysis of 1,3,4-oxadiazoles in alcohols, for example, leads to heterolytic addition followed by cycloelimination, yielding esters and other products. This reaction pathway underscores the reactivity of the oxadiazole ring under specific conditions and its potential utility in synthetic chemistry (Tsuge et al., 1977).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure, including density, solubility, and melting point. For instance, the high crystal density observed in certain oxadiazole compounds can be attributed to their compact and well-defined molecular structure, which is crucial for applications requiring materials with high density and stability (Zelenin et al., 1997).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, such as reactivity towards nucleophiles and electrophiles, are central to their utility in organic synthesis and material science. Their ability to undergo various chemical reactions, including cycloadditions and nucleophilic substitutions, makes them versatile intermediates for synthesizing a wide range of compounds (Salimon et al., 2011).

科学的研究の応用

農業生物学的活性

“1-(3-メチル-1,2,4-オキサジアゾール-5-イル)エタノール”などの1,2,4-オキサジアゾール誘導体は、幅広い農業生物学的活性を示す . それらは、効率的で低リスクの化学農薬の発見に使用されてきた . これらの化合物は、Meloidogyne incognitaに対する中程度の線虫駆除活性とRhizoctonia solaniに対する抗真菌活性を示した .

抗菌効果

これらの化合物は、Xanthomonas oryzae pv. oryzae (Xoo)に対して強い抗菌効果を示し、EC50値はビスメルチアゾール(BMT)およびチオジアゾール銅(TDC)よりも優れている . また、Xanthomonas oryzae pv. oryzicola (Xoc)に対しても優れた抗菌能を示した .

抗癌活性

1,2,4-オキサジアゾール誘導体は、ヒト癌細胞株に対して評価された場合、有意な抗癌活性を示した . それらは、MCF-7、MDA MB-231(乳がん)、A549(肺がん)、DU-145(前立腺がん)など、4つのヒト癌細胞株のパネルに対して有望な抗癌活性を示した .

抗炎症作用と鎮痛作用

1,2,4-オキサジアゾール部分を有する化合物は、抗炎症作用と鎮痛作用を示すことが判明している .

抗けいれん作用と降圧作用

抗HIV作用と抗糖尿病作用

<a data-citationid="f119cfc6-186a-42ef-618e-c7579ea51f12-32-group" h="ID=SERP,

作用機序

Safety and Hazards

将来の方向性

特性

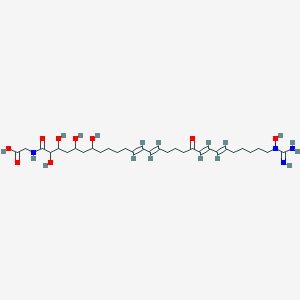

IUPAC Name |

1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3(8)5-6-4(2)7-9-5/h3,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIZOMNWXFKESX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)

![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)